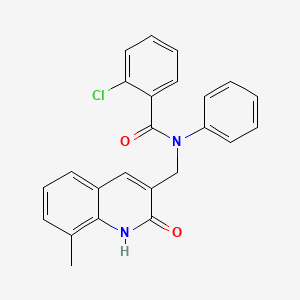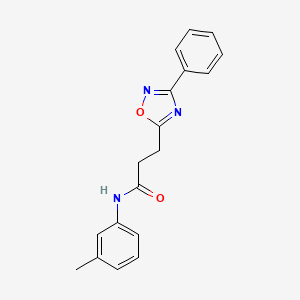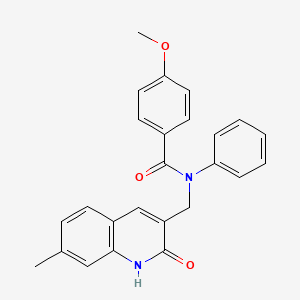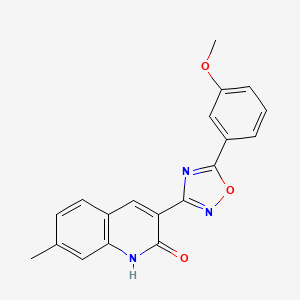
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as MOQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MOQ belongs to the class of oxadiazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to have low toxicity and is well-tolerated in animal studies. However, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One area of interest is the development of novel 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol and its effects on various signaling pathways. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases, and further studies in this area are warranted. Finally, more research is needed to determine the safety and efficacy of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Conclusion
In conclusion, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a promising chemical compound with a wide range of potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to have neuroprotective effects. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has several advantages for lab experiments, but also has some limitations. Future research on 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol should focus on the development of novel derivatives, elucidation of its mechanism of action, and determination of its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 3-methoxyphenyl hydrazine and potassium carbonate in the presence of acetonitrile. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. This method has been optimized to produce high yields of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol with good purity.
properties
IUPAC Name |
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11-6-7-12-10-15(18(23)20-16(12)8-11)17-21-19(25-22-17)13-4-3-5-14(9-13)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKCPTVMUUVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

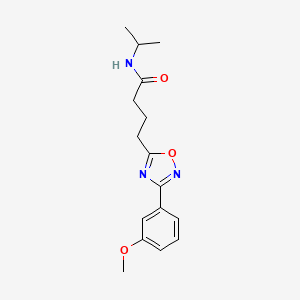

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
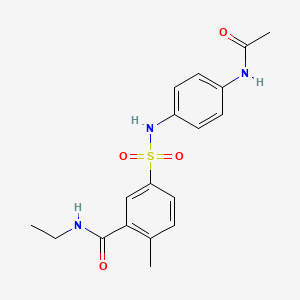
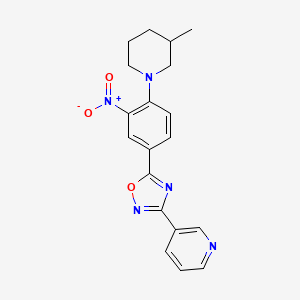
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
